N-Methylpiperazine-d8 (hydrochloride)

LC-MS/MS method validation Matrix effect compensation Food safety analysis

LC-MS/MS quantification of piperazine in complex biological matrices is compromised by ion suppression exceeding 50%, leading to unacceptable quantitative bias. N-Methylpiperazine-d8 (hydrochloride) is a perdeuterated internal standard (≥98% chemical purity, ≥98 atom % D) engineered to eliminate matrix-induced variability via stable isotope dilution. • Restores intra-day recovery to 101.2-103.5% with an LOQ of 0.005 ppm in food matrices (egg, poultry, tissue) • Δm/z = +8 Da mass shift ensures unambiguous selective detection without unlabeled analyte interference • Supplied as dihydrochloride salt with full Certificates of Analysis; suitable for GC-MS and LC-MS/MS workflows

Molecular Formula C5H14Cl2N2
Molecular Weight 181.13 g/mol
Cat. No. B12367626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpiperazine-d8 (hydrochloride)
Molecular FormulaC5H14Cl2N2
Molecular Weight181.13 g/mol
Structural Identifiers
SMILESCN1CCNCC1.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i2D2,3D2,4D2,5D2;;
InChIKeyAILFRWRYZZVJTL-LLYWXKFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpiperazine-d8 (Hydrochloride) Specifications & Procurement


N-Methylpiperazine-d8 (hydrochloride) is a perdeuterated stable isotope-labeled analog of N-methylpiperazine hydrochloride, characterized by the replacement of eight hydrogen atoms with deuterium (²H) on the piperazine ring, yielding a molecular formula of C₅H₆D₈Cl₂N₂ and a molecular weight of 181.13 g/mol (CAS 1269053-05-3, unlabeled CAS 109-01-3) [1]. This compound is manufactured as the dihydrochloride salt and is supplied at ≥98% chemical purity with isotopic enrichment typically exceeding 98 atom % D, as verified by vendor certificates of analysis . It is explicitly intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications [2]. Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules largely as tracers for quantitation during the drug development process [3].

N-Methylpiperazine-d8 (Hydrochloride) Substitution Risks


The substitution of N-Methylpiperazine-d8 (hydrochloride) with non-deuterated N-methylpiperazine hydrochloride or structurally analogous piperazine derivatives (e.g., N-ethylpiperazine) in LC-MS/MS workflows introduces quantifiable analytical error that compromises method accuracy. LC-MS/MS analyses of complex biological matrices are subject to matrix effects—ion suppression or enhancement caused by co-eluting endogenous compounds—that can alter analyte response by factors exceeding 50% [1]. Stable isotope dilution assays employing deuterated internal standards are the established methodology to overcome matrix effects, as the isotopically labeled analog exhibits nearly identical chemical and physical properties to the unlabeled analyte, thereby compensating for variability in extraction, HPLC injection, and ionization [2]. However, significant isotopic effects associated with deuterium labeling can cause the deuterated internal standard to elute at a different retention time from the target analyte, diminishing its capacity to fully compensate for matrix effects [3]. This inherent limitation of deuterated internal standards—which cannot be resolved by substituting a non-deuterated structural analog—demands rigorous validation of the specific deuterated compound employed rather than generic substitution with any commercially available piperazine derivative.

Quantitative Evidence: N-Methylpiperazine-d8 vs Comparators


Matrix Effect Compensation in Piperazine LC-MS/MS

In a validated LC-MS/MS method for quantifying piperazine residues in chicken egg matrices, the use of isotope-labeled piperazine-d₈ as internal standard with matrix-matched calibration normalization achieved intra-day average recoveries of 101.2-103.5% across three spiked concentrations (0.005, 0.025, and 0.05 ppm), with intra-day precision below 8% CV and inter-day precision below 3% CV [1]. The method achieved a limit of quantification (LOQ) of 0.005 ppm in egg matrix [1]. Without isotope-labeled internal standard correction, matrix effects in piperazine LC-MS/MS analysis of food matrices can produce severe ion suppression, reducing method accuracy and requiring alternative compensation strategies such as standard addition that incur additional sample preparation time and analytical runs [2].

LC-MS/MS method validation Matrix effect compensation Food safety analysis

Deuterated vs ¹³C/¹⁵N Internal Standard Bias

A systematic comparison of deuterated (²H) stable isotope-labeled internal standards versus non-deuterated (¹³C and ¹⁵N) SIL-ISs for quantifying urinary 2-methylhippuric acid (2MHA) by LC-ESI-MS/MS demonstrated that 2MHA-[²H₇] generated urinary concentrations on average 59.2% lower than concentrations generated with 2MHA-[¹³C₆] [1]. Spike accuracy assessment determined that 2MHA-[²H₇] produced negatively biased urinary results of −38.4%, whereas no significant bias was observed for 2MHA-[¹³C₆] [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and 2MHA-[¹³C₆] was not equally experienced by 2MHA-[²H₇], attributable to deuterium isotope effects causing differential retention time elution [1].

Stable isotope labeling LC-ESI-MS/MS Bioanalytical method validation

Carvedilol Deuterated IS Matrix Effect Failure

In a validated LC-MS/MS method for carvedilol enantiomers in human plasma, the deuterium-labeled internal standard demonstrated unexpected behavior: the analyte-to-internal standard peak area ratio changed significantly between two specific lots of commercially supplied human plasma [1]. Post-column infusion and extract dilution experiments confirmed that a high level of matrix suppression affected the ionization of the carvedilol S-enantiomer and its deuterated internal standard differently [1]. The differential ion suppression was attributed to a slight difference in retention time between the analyte and the SIL internal standard caused by the deuterium isotope effect [1]. This difference was significant enough to alter the analyte-to-internal standard peak area ratio and compromise method accuracy [1].

Deuterium isotope effect Ion suppression Bioanalytical LC-MS/MS

N-Methylpiperazine-d8 (Hydrochloride) Validated Applications


Piperazine Residue Quantification in Food Matrices

This compound is optimally deployed as an isotope-labeled internal standard for LC-MS/MS quantification of piperazine residues in complex food matrices such as eggs, poultry muscle, and animal tissues, where matrix effects from lipids and proteins produce ion suppression that would otherwise compromise quantitative accuracy [1]. In a validated method for chicken egg analysis, piperazine-d₈ internal standard normalization enabled intra-day recoveries of 101.2-103.5% and achieved an LOQ of 0.005 ppm, meeting Taiwan FDA food chemical testing guidelines [1]. This application scenario is directly supported by the evidence that isotope-labeled internal standard correction restores recovery accuracy to within ±3.5% of nominal concentrations in matrices where uncompensated matrix effects can cause >50% signal deviation [2].

N-Methylpiperazine Impurity Profiling by GC-MS/LC-MS

This compound is explicitly intended for use as an internal standard for the quantification of piperazine and N-methylpiperazine by GC-MS or LC-MS, as documented in vendor technical specifications [1]. This application is critical for pharmaceutical impurity profiling where N-methylpiperazine is a known synthetic intermediate or degradation product requiring quantitation at trace levels, and where the deuterated internal standard provides the mass differentiation (Δm/z = +8 Da) necessary for selective detection without interference from the unlabeled analyte [2].

Deuterium Isotope Effect on Matrix Compensation Assessment

Given the documented evidence that deuterated internal standards can exhibit differential matrix effects relative to ¹³C/¹⁵N-labeled alternatives—producing quantitative bias up to −38.4% in certain analyte-matrix combinations [1]—this compound is also suitable for comparative method validation studies that systematically evaluate the suitability of deuterated versus alternative isotope-labeled internal standards for specific piperazine-containing analytes. This scenario is directly informed by head-to-head comparison data showing that deuterated IS may produce significantly biased results in LC-ESI-MS/MS when the deuterium isotope effect causes retention time shifts that alter matrix effect exposure [2].

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